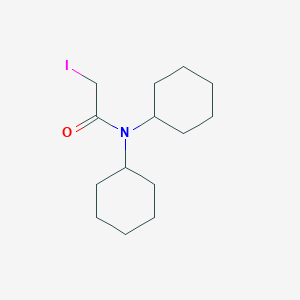

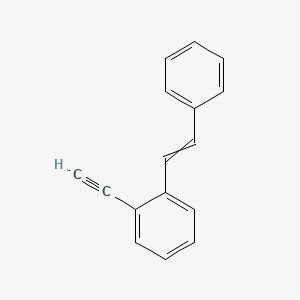

![molecular formula C15H13NO2S B12604880 2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole CAS No. 647859-97-0](/img/structure/B12604880.png)

2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[(S)-4-Méthylbenzène-1-sulfinyl]méthyl}-1,3-benzoxazole est un composé appartenant à la famille des benzoxazoles, connue pour ses diverses activités biologiques et ses applications en chimie médicinale. Les benzoxazoles sont des hétérocycles bicycliques qui ont été largement étudiés pour leurs propriétés thérapeutiques potentielles, notamment leurs effets antimicrobiens, antifongiques, anticancéreux, antioxydants et anti-inflammatoires .

Méthodes De Préparation

La synthèse de 2-{[(S)-4-Méthylbenzène-1-sulfinyl]méthyl}-1,3-benzoxazole implique généralement la condensation de 2-aminophénol avec un aldéhyde ou une cétone approprié dans des conditions de réaction spécifiques. Divers catalyseurs, tels que les nanocatalyseurs, les catalyseurs métalliques et les catalyseurs de liquide ionique, peuvent être utilisés pour faciliter la réaction . Par exemple, une réaction de condensation de 2-aminophénol et d'aldéhydes aromatiques en présence de peroxyde d'hydrogène aqueux, d'éthanol, de tétraisopropylate de titane et d'un catalyseur d'oxyde mixte titane-alumine mésoporeux à 50 °C peut produire du benzoxazole 2-substitué .

Analyse Des Réactions Chimiques

2-{[(S)-4-Méthylbenzène-1-sulfinyl]méthyl}-1,3-benzoxazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut subir des réactions de substitution avec des nucléophiles ou des électrophiles dans des conditions appropriées. Les réactifs et les conditions courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène aqueux, l'éthanol, le tétraisopropylate de titane et les catalyseurs d'oxyde mixte titane-alumine mésoporeux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

2-{[(S)-4-Méthylbenzène-1-sulfinyl]méthyl}-1,3-benzoxazole a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de 2-{[(S)-4-Méthylbenzène-1-sulfinyl]méthyl}-1,3-benzoxazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré que les dérivés de benzoxazole inhibent la croissance des cellules cancéreuses en induisant l'apoptose et en augmentant les niveaux d'espèces réactives de l'oxygène intracellulaires . Le composé peut également interagir avec les enzymes et les récepteurs impliqués dans divers processus biologiques, ce qui conduit à ses effets thérapeutiques .

Applications De Recherche Scientifique

2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and increasing intracellular reactive oxygen species levels . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

2-{[(S)-4-Méthylbenzène-1-sulfinyl]méthyl}-1,3-benzoxazole peut être comparé à d'autres composés similaires, tels que :

2-Méthylbenzoxazole : Ce composé est utilisé dans la synthèse de colorants bis-styryliques et a des applications en médecine et en synthèse organique.

Benzimidazole : Les dérivés de benzimidazole ont été étudiés pour leurs activités anticancéreuses, antimicrobiennes et anti-inflammatoires.

Benzisoxazole : Les dérivés de benzisoxazole, tels que la rispéridone et la zonisamide, sont utilisés comme anticonvulsivants et antipsychotiques.

La singularité de 2-{[(S)-4-Méthylbenzène-1-sulfinyl]méthyl}-1,3-benzoxazole réside dans ses caractéristiques structurales spécifiques et la diversité des activités biologiques qu'il présente, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

647859-97-0 |

|---|---|

Formule moléculaire |

C15H13NO2S |

Poids moléculaire |

271.3 g/mol |

Nom IUPAC |

2-[[(S)-(4-methylphenyl)sulfinyl]methyl]-1,3-benzoxazole |

InChI |

InChI=1S/C15H13NO2S/c1-11-6-8-12(9-7-11)19(17)10-15-16-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3/t19-/m0/s1 |

Clé InChI |

PONGFORJJYECSZ-IBGZPJMESA-N |

SMILES isomérique |

CC1=CC=C(C=C1)[S@@](=O)CC2=NC3=CC=CC=C3O2 |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)CC2=NC3=CC=CC=C3O2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)

![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)

![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)

![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)

![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)